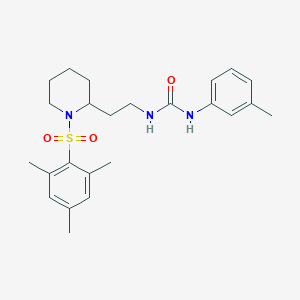
1-(2-(1-(Mesitylsulfonyl)piperidin-2-yl)ethyl)-3-(m-tolyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(1-(Mesitylsulfonyl)piperidin-2-yl)ethyl)-3-(m-tolyl)urea, also known as MSU-1.0, is a synthetic compound that has gained attention in the scientific community for its potential applications in various fields. 0, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
科学研究应用
1-(2-(1-(Mesitylsulfonyl)piperidin-2-yl)ethyl)-3-(m-tolyl)urea has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, 1-(2-(1-(Mesitylsulfonyl)piperidin-2-yl)ethyl)-3-(m-tolyl)urea has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases. In cancer research, 1-(2-(1-(Mesitylsulfonyl)piperidin-2-yl)ethyl)-3-(m-tolyl)urea has been shown to inhibit the growth of cancer cells and may have potential as an anticancer agent. 1-(2-(1-(Mesitylsulfonyl)piperidin-2-yl)ethyl)-3-(m-tolyl)urea has also been studied as a potential drug candidate for the treatment of inflammatory and autoimmune diseases.
作用机制
The exact mechanism of action of 1-(2-(1-(Mesitylsulfonyl)piperidin-2-yl)ethyl)-3-(m-tolyl)urea is not fully understood, but it is believed to act through the inhibition of certain enzymes and signaling pathways. In cancer cells, 1-(2-(1-(Mesitylsulfonyl)piperidin-2-yl)ethyl)-3-(m-tolyl)urea has been shown to inhibit the activity of the enzyme glycogen synthase kinase-3 beta (GSK-3β), which plays a role in cell proliferation and survival. In neurodegenerative diseases, 1-(2-(1-(Mesitylsulfonyl)piperidin-2-yl)ethyl)-3-(m-tolyl)urea has been shown to activate the protein kinase B (Akt) pathway, which is involved in cell survival and growth.
Biochemical and Physiological Effects:
1-(2-(1-(Mesitylsulfonyl)piperidin-2-yl)ethyl)-3-(m-tolyl)urea has been shown to have a range of biochemical and physiological effects. In cancer cells, 1-(2-(1-(Mesitylsulfonyl)piperidin-2-yl)ethyl)-3-(m-tolyl)urea has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation. In neurodegenerative diseases, 1-(2-(1-(Mesitylsulfonyl)piperidin-2-yl)ethyl)-3-(m-tolyl)urea has been shown to protect neurons from oxidative stress and reduce inflammation. 1-(2-(1-(Mesitylsulfonyl)piperidin-2-yl)ethyl)-3-(m-tolyl)urea has also been shown to have anti-inflammatory effects in animal models of inflammatory diseases.
实验室实验的优点和局限性
One advantage of 1-(2-(1-(Mesitylsulfonyl)piperidin-2-yl)ethyl)-3-(m-tolyl)urea is its versatility, as it has potential applications in various fields. 1-(2-(1-(Mesitylsulfonyl)piperidin-2-yl)ethyl)-3-(m-tolyl)urea is also relatively easy to synthesize and purify. However, one limitation of 1-(2-(1-(Mesitylsulfonyl)piperidin-2-yl)ethyl)-3-(m-tolyl)urea is its low solubility in water, which may make it difficult to use in certain experiments. Additionally, more research is needed to fully understand the safety and efficacy of 1-(2-(1-(Mesitylsulfonyl)piperidin-2-yl)ethyl)-3-(m-tolyl)urea in humans.
未来方向
There are many potential future directions for research on 1-(2-(1-(Mesitylsulfonyl)piperidin-2-yl)ethyl)-3-(m-tolyl)urea. In cancer research, further studies could investigate the mechanisms by which 1-(2-(1-(Mesitylsulfonyl)piperidin-2-yl)ethyl)-3-(m-tolyl)urea inhibits GSK-3β and induces apoptosis. In neurodegenerative diseases, future research could focus on optimizing the dose and delivery of 1-(2-(1-(Mesitylsulfonyl)piperidin-2-yl)ethyl)-3-(m-tolyl)urea to maximize its neuroprotective effects. Additionally, more research is needed to fully understand the safety and efficacy of 1-(2-(1-(Mesitylsulfonyl)piperidin-2-yl)ethyl)-3-(m-tolyl)urea in humans, which could pave the way for clinical trials and potential therapeutic applications.
合成方法
1-(2-(1-(Mesitylsulfonyl)piperidin-2-yl)ethyl)-3-(m-tolyl)urea is synthesized through a multi-step process that involves the reaction of mesitylsulfonyl chloride with piperidine followed by the reaction of the resulting intermediate with m-tolyl isocyanate. The final product is obtained through purification and crystallization.
属性
IUPAC Name |
1-(3-methylphenyl)-3-[2-[1-(2,4,6-trimethylphenyl)sulfonylpiperidin-2-yl]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O3S/c1-17-8-7-9-21(16-17)26-24(28)25-12-11-22-10-5-6-13-27(22)31(29,30)23-19(3)14-18(2)15-20(23)4/h7-9,14-16,22H,5-6,10-13H2,1-4H3,(H2,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEBIUTYHBVZLKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NCCC2CCCCN2S(=O)(=O)C3=C(C=C(C=C3C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(1-(Mesitylsulfonyl)piperidin-2-yl)ethyl)-3-(m-tolyl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-methyl-3-phenyl-9-propyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2786572.png)
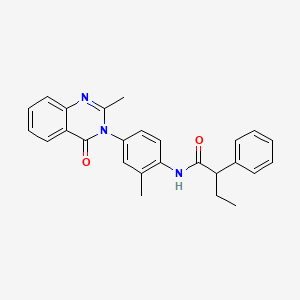

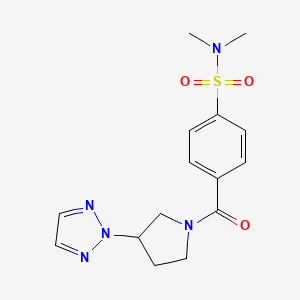
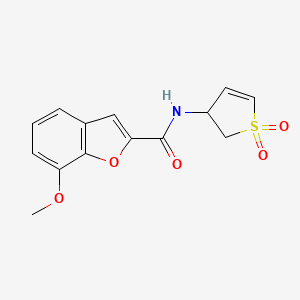
![2-[4-(2-Chloroacetyl)morpholin-3-yl]cyclohexan-1-one](/img/structure/B2786580.png)
![methyl 5-methyl-2-{[(3-methyl-1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}benzoate](/img/structure/B2786582.png)
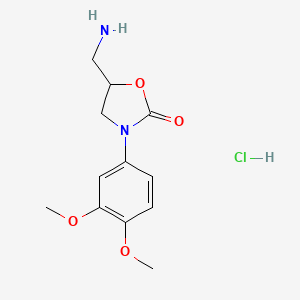
![2-Amino-2-[2-(propan-2-yl)-1,3-thiazol-4-yl]ethan-1-ol dihydrochloride](/img/structure/B2786586.png)
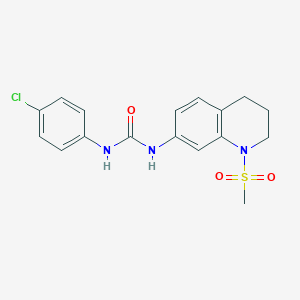
![1-ethyl-N-(5-methylpyridin-2-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2786589.png)
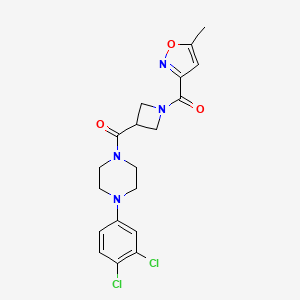

![2-[4-(Trifluoromethyl)cyclohexyl]propan-1-amine](/img/structure/B2786595.png)